

Unveiling Chlorthalidone Impurity G: A Technical Guide for Drug Development Professionals

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, formation, and analytical control of **Chlorthalidone Impurity G**, a critical process-related impurity in the manufacturing of the diuretic drug Chlorthalidone. Understanding and controlling this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Chlorthalidone and Its Impurities

Chlorthalidone is a widely prescribed thiazide-like diuretic used in the management of hypertension and edema.[1] Like any active pharmaceutical ingredient (API), its synthesis is susceptible to the formation of impurities, which can arise from starting materials, intermediates, by-products, or degradation.[2] Regulatory bodies require stringent control of these impurities. **Chlorthalidone Impurity G** is a known process-related impurity that must be monitored and controlled within acceptable limits.[3][4]

Identification and Characterization of Impurity G

Chlorthalidone Impurity G is chemically identified as (3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one.[5] Its chemical properties are summarized in the table below.



Property	Value
Chemical Name	(3RS)-3-(3,4-Dichlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Synonyms	Chlorthalidone Dichloro Impurity
CAS Number	16289-13-7[5]
Molecular Formula	C14H9Cl2NO2[5]
Molecular Weight	294.13 g/mol

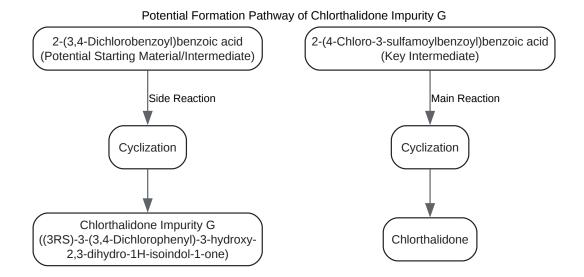
Table 1: Chemical Identification of Chlorthalidone Impurity G

Potential Formation Pathway of Impurity G

Chlorthalidone Impurity G is recognized as a process-related impurity, suggesting its formation during the synthesis of Chlorthalidone.[2][3] The synthesis of Chlorthalidone typically involves the cyclization of 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid.[6] Impurity G, which lacks the sulfonamide group and possesses a dichloro-substituted phenyl ring, likely arises from a starting material or intermediate that has not undergone the chlorosulfonation and amination steps, or from a side reaction involving a dichlorinated precursor.

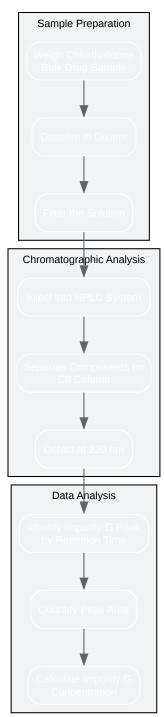
The following diagram illustrates a logical workflow for the synthesis of Chlorthalidone and the potential point of Impurity G's formation as a byproduct.











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